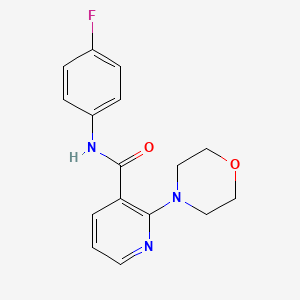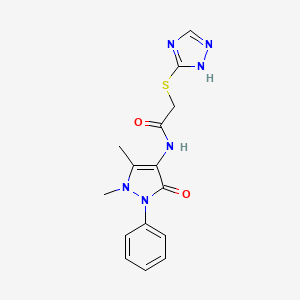
N-(2,5-dichlorophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthetic methods for related compounds often involve complex reactions tailored to introduce specific functional groups, as seen in the synthesis of various aromatic and heteroaromatic compounds via cross-coupling reactions. These procedures are meticulously designed to yield compounds with precise structural features, including thiophene and carboxamide functionalities, which are pivotal for their biological activities and chemical properties (Ahmad et al., 2021).
Molecular Structure Analysis
Molecular structure plays a critical role in defining the chemical reactivity and physical properties of a compound. X-ray crystallography studies, for instance, provide insights into the molecular conformation, crystal packing, and intermolecular interactions, which are essential for understanding the compound's stability and reactivity. The crystal structure analysis of related compounds reveals the importance of hydrogen bonding and van der Waals interactions in stabilizing their structures (Ray et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving thiophene carboxamides often target modifications at specific sites to alter their chemical properties for potential applications in materials science and pharmacology. The reactivity of such compounds can be influenced by their molecular structure, electronic properties, and the presence of functional groups that can undergo various chemical transformations.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular architecture and intermolecular interactions. Studies focusing on the synthesis and characterization of polyamides and poly(amide-imide)s derived from related building blocks highlight the impact of molecular design on solubility and thermal stability, which are critical parameters for their application in advanced materials (Saxena et al., 2003).
Aplicaciones Científicas De Investigación
Luminescent Anion Receptors
- Research Context : Thioamides, urea, and thiourea derivatives of specific chlorides have been synthesized and incorporated into dinuclear rhenium(I) diimine tricarbonyl complexes.
- Application : These complexes act as receptors for anions via hydrogen bonding and electrostatic interactions, showing potential for anion sensing in luminescence, UV-Vis, and NMR spectroscopic methods (Odago et al., 2011).
Anticancer Activity
- Research Context : New thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized, showing in vitro cytotoxicity against four cell lines.
- Application : These derivatives exhibit good inhibitory activity, particularly products containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Antibacterial and Antifungal Activity
- Research Context : Synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related compounds.
- Application : These compounds showed potential antibacterial activity against B. subtilis and antifungal activity against A. niger (Sowmya et al., 2018).
Organic Semiconductor Applications
- Research Context : Study on molecular modifications of naphtho[2,3-b:6,7-b′]dithiophene diimide (NDTI) by introducing electron-deficient substituents.
- Application : Development of superior n-channel organic semiconductors for organic thin-film transistors (OTFTs) (Nakano et al., 2015).
Improved Organic Solar Cells Performance
- Research Context : Utilization of poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) doped with dopamine for enhancing work function and conductivity.
- Application : Enhanced performance in organic solar cells, showcasing potential in improving organic electronic devices' efficiency (Zeng et al., 2020).
Fluorescence and Ink Applications
- Research Context : Synthesis and study of 2-functionally substituted thieno[3,2-c]quinoline derivatives.
- Application : These compounds exhibit moderate to high fluorescence, suitable for applications such as invisible ink dyes (Bogza et al., 2018).
Antidepressant and Nootropic Agents
- Research Context : Synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related compounds.
- Application : Investigated for their antidepressant activity, showing potential in the development of CNS active agents for therapeutic use (Thomas et al., 2016).
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S2/c16-10-3-4-12(17)13(7-10)18-15(20)14-8-11(9-23-14)24(21,22)19-5-1-2-6-19/h3-4,7-9H,1-2,5-6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRLDASTHKXPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)
![1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)


![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)
![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)
![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5545124.png)
![N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)
![4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)